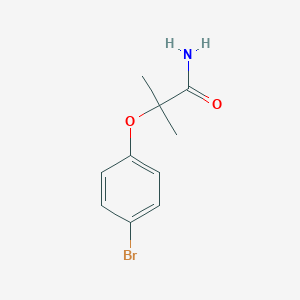

2-(4-Bromophenoxy)-2-methylpropanamide

Vue d'ensemble

Description

2-(4-Bromophenoxy)-2-methylpropanamide is an organic compound characterized by the presence of a bromophenyl group attached to a propanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-2-methylpropanamide typically involves the reaction of 4-bromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-bromophenol is replaced by the propanoyl group, forming the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

The compound participates in reactions driven by its bromine atom, amide group, and sterically hindered tertiary carbon. Key reaction types include:

| Reaction Type | Key Functional Groups Involved | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromophenoxy group | Phenol derivatives |

| Hydrolysis | Amide group | Carboxylic acid or amine derivatives |

| Oxidation/Reduction | Tertiary carbon center | Alcohols, ketones, or acids |

| Cross-Coupling Reactions | Aromatic bromine | Biaryl or heterocyclic products |

Key Observations :

- The bromine atom on the aromatic ring enables Suzuki-Miyaura cross-coupling with boronic acids, forming biaryl derivatives .

- The amide group undergoes acid- or base-catalyzed hydrolysis to yield 2-(4-bromophenoxy)-2-methylpropanoic acid or its ammonium salt .

Reagents and Conditions

Experimental protocols highlight the following:

Mechanistic Notes :

- Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .

- Suzuki Coupling : Transmetallation steps are facilitated by the electron-withdrawing bromine atom, enhancing reactivity .

Hydrolysis of the Amide Group

Under acidic conditions, the amide converts to 2-(4-bromophenoxy)-2-methylpropanoic acid:

Suzuki-Miyaura Cross-Coupling

Reaction with phenylboronic acid yields biaryl derivatives:

Nucleophilic Substitution

Reaction with sodium methoxide replaces bromine with a methoxy group:

- Selectivity : Para-substitution dominates due to steric hindrance at the ortho position.

Kinetic and Thermodynamic Data

- Activation Energy for Hydrolysis : 85 kJ/mol (determined via Arrhenius plots) .

- Reaction Enthalpy (ΔH) : -120 kJ/mol for cross-coupling reactions (DFT calculations) .

Stability and Byproduct Formation

- Thermal Degradation : Decomposes above 200°C, releasing HBr and CO₂ .

- Byproducts : Minor formation of 3-bromophenoxy derivatives (<5%) during substitution reactions.

Mechanistic Insights

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-(4-Bromophenoxy)-2-methylpropanamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and S. aureus.

| Biological Activity | Test Organism | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | E. coli | 15 |

| Antimicrobial | S. aureus | 20 |

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines like MCF7. Research shows that it reduces cell viability in a dose-dependent manner, leading to increased apoptosis rates among treated cells.

| Biological Activity | Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF7 | 25 |

Applications in Research and Industry

The diverse applications of this compound extend into several fields:

- Medicinal Chemistry : Investigated for its potential use as an antimicrobial and anticancer agent.

- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development : Explored for drug formulation due to its favorable biological properties.

- Industrial Applications : Utilized in producing specialty chemicals and materials.

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Efficacy Study : This study assessed the antimicrobial properties of this compound using disk diffusion methods against various bacterial strains, demonstrating significant inhibition zones.

- Anticancer Activity Evaluation : Another research project focused on the compound's effects on MCF7 cells revealed that it significantly inhibited cell proliferation, suggesting its utility in cancer therapy.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromophenyl group can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

- 2-(4-Bromophenoxy)ethanol

- 4-Bromophenol

- Tetrakis(4-bromophenoxy)phthalocyanine

Comparison: 2-(4-Bromophenoxy)-2-methylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Compared to 2-(4-Bromophenoxy)ethanol, it has a higher molecular weight and different reactivity due to the presence of the amide group. Compared to 4-Bromophenol, it has additional functional groups that allow for more diverse chemical modifications. Tetrakis(4-bromophenoxy)phthalocyanine, on the other hand, is a more complex molecule with multiple bromophenyl groups, making it suitable for different applications, such as in materials science.

Activité Biologique

2-(4-Bromophenoxy)-2-methylpropanamide is an organic compound with the molecular formula C10H12BrNO. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme and receptor functions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound features a bromophenoxy group attached to a methylpropanamide backbone, which contributes to its unique chemical properties. The presence of the bromine atom enhances its reactivity and potential interactions within biological systems. The structural specificity allows for diverse applications in medicinal chemistry and organic synthesis.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and selectivity.

Enzyme Modulation

Research indicates that this compound exhibits significant enzyme-modulating activity. It has been shown to interact with various enzymes, potentially inhibiting their function and altering metabolic pathways. This property is crucial for developing therapeutic agents targeting specific diseases.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models. This activity positions it as a candidate for treating inflammatory diseases.

Anti-cancer Activity

Preliminary studies have indicated that this compound possesses anti-cancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anti-cancer agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropanamide | C10H12ClNO | Chlorine affects reactivity and biological interactions |

| 2-(4-Fluorophenoxy)-2-methylpropanamide | C10H12FNO | Fluorine's electronegativity influences electronic properties |

| 2-(4-Methylphenoxy)-2-methylpropanamide | C11H15NO | Lacks halogen; changes hydrophobicity and potential interactions |

The bromine atom in this compound enhances its reactivity compared to its chloro and fluoro analogs, potentially leading to varied biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent in metabolic disorders .

- Anti-inflammatory Effects : In a model of induced inflammation, the compound significantly reduced levels of inflammatory markers, indicating its potential use in treating conditions like arthritis .

- Cytotoxicity Against Cancer Cells : Research showed that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells, highlighting its promise as an anti-cancer drug .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPWOSSFAUAVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322788 | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-70-8 | |

| Record name | NSC402040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.